1,2-双(2-氨基苯氧基)乙烷-N,N,N',N'-四乙酸

概述

描述

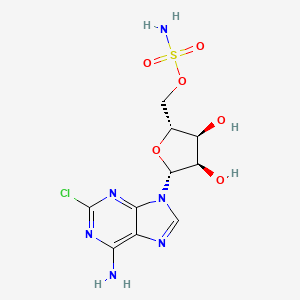

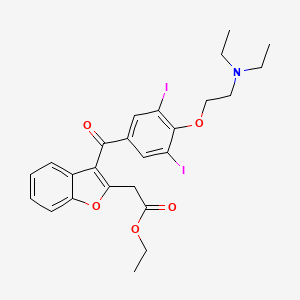

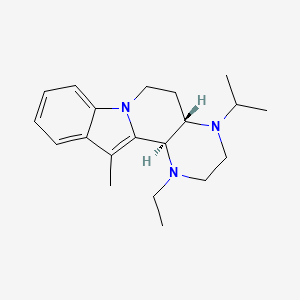

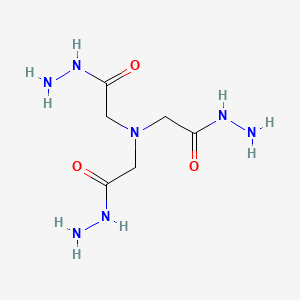

BAPTA(1,2-双(邻氨基苯氧基)乙烷-N,N,N',N'-四乙酸)是一种选择性钙离子螯合剂。 其化学结构由两个通过乙烷主链连接的邻氨基苯酚基团组成,四个羧酸基团为金属离子提供配位位点 。BAPTA 对钙的亲和力远高于镁,广泛应用于科研和工业领域。

科学研究应用

BAPTA 在各种科学学科中都有应用:

细胞生物学: 研究钙依赖性过程,例如细胞信号传导和凋亡。

神经科学: 研究神经元钙动力学和突触传递。

医学: 评估钙相关疾病和潜在的治疗干预。

工业: 食品和饮料生产中的质量控制(例如,钙含量分析)。

作用机制

BAPTA 的作用机制涉及螯合钙离子,阻止其参与下游信号通路。它充当缓冲剂,维持细胞内精确的钙浓度。分子靶标包括钙通道、泵和转运蛋白。

生化分析

Biochemical Properties

BAPTA has a high affinity towards calcium ions, with a binding constant of 2.5 × 10^6 M^−1 . This makes BAPTA an effective tool for studying the role of calcium in various biochemical reactions. For instance, it has been used to investigate the role of calcium in insulin action on glucose transport .

Cellular Effects

In cellular studies, BAPTA has been shown to have profound effects on the cytoskeleton of 3T3-L1 adipocytes, a type of fat cell . Specifically, BAPTA causes depolymerization of microtubules, structures that are crucial for maintaining cell shape and facilitating intracellular transport .

Molecular Mechanism

The molecular mechanism of BAPTA involves its interaction with calcium ions. By binding to these ions, BAPTA can influence various cellular processes that are regulated by calcium. For example, it can inhibit the elevation of cytosolic calcium induced by endothelin-1, a potent vasoconstrictor .

Temporal Effects in Laboratory Settings

In laboratory settings, BAPTA has been shown to cause rapid changes in cellular structures. For instance, it can cause a significant decrease in the amount of polymerized tubulin, a protein that makes up microtubules, in a short period of time .

准备方法

合成路线: BAPTA 可以通过多种方法合成,包括缩合反应。一种常见的合成方法是将邻氨基苯酚与乙二胺在乙酸酐存在下反应。 所得 BAPTA 分子含有四个乙酸基团,可以随后脱保护得到四酸形式 。

工业生产: 虽然 BAPTA 主要是在研究实验室中合成,但其工业生产涉及上述合成路线的放大版本。质量控制确保了不同领域应用的高纯度。

化学反应分析

反应性: BAPTA 参与多种化学反应,包括:

与钙的络合: BAPTA 选择性地结合钙离子,形成稳定的络合物。这种特性使其成为研究钙信号通路的宝贵工具。

磷脂酶 C (PLC) 的抑制: BAPTA 可以独立于其作为钙螯合剂的作用抑制 PLC 活性。这种抑制会影响涉及磷脂酰肌醇信号转导的细胞过程。

钙溶液: BAPTA 通常用于在实验过程中缓冲细胞内钙水平。

乙酸酐: BAPTA 合成的必要试剂。

碱(例如 NaOH): 用于在反应过程中调节 pH 值。

主要产物: BAPTA 反应的主要产物是钙-BAPTA 络合物,它在钙稳态和信号转导中起着至关重要的作用。

相似化合物的比较

BAPTA 以其高钙选择性和抑制 PLC 的能力而著称。类似化合物包括 EDTA(乙二胺四乙酸)和 EGTA(乙二醇双(β-氨基乙醚)-N,N,N',N'-四乙酸),但 BAPTA 的独特特性使其在许多应用中成为首选。

属性

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O10/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEDXVNDVHYDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73630-08-7 ( tetra-potassium salt) | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30234432 | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85233-19-8 | |

| Record name | BAPTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85233-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAPTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K22DDW77C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BAPTA work as a calcium chelator?

A: BAPTA exhibits a high affinity for calcium ions (Ca2+), forming a stable complex with them. This effectively buffers intracellular Ca2+ levels by reducing the concentration of free Ca2+ available to participate in cellular signaling pathways [, , , ].

Q2: What are the downstream effects of BAPTA on cellular processes?

A2: BAPTA's ability to chelate intracellular Ca2+ has been shown to influence various cellular processes, including:

- Inhibition of cell differentiation: In murine keratinocytes, BAPTA inhibited the expression of differentiation-specific proteins and delayed E-cadherin redistribution [].

- Modulation of apoptosis: While BAPTA's role in apoptosis is complex, studies suggest that cytosolic Ca2+ elevation contributes to apoptosis progression, and BAPTA can influence this process [, , , , , ].

- Suppression of amylase release: In rat parotid cells, BAPTA loading inhibited amylase release induced by β-adrenergic receptor stimulation, possibly due to reduced cellular ATP levels [].

- Inhibition of acetylcholine secretion: BAPTA reduced quantal acetylcholine release in frog motor nerve endings [].

- Impairment of insulin-stimulated glucose transport: BAPTA inhibited insulin-stimulated glucose uptake, GLUT4 translocation, and Akt phosphorylation in 3T3-L1 adipocytes, suggesting its involvement in multiple steps of insulin-dependent glucose transport [].

- Suppression of TNF-α and IL-6 secretion: BAPTA inhibited the secretion of these inflammatory cytokines in RBL-2H3 mast cells, possibly by interfering with the NF-κB pathway [].

Q3: Does BAPTA always act by chelating Ca2+?

A: Recent research suggests that some effects of BAPTA may be independent of its Ca2+ chelating activity. A study showed that BAPTA directly inhibits 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), leading to reduced mTORC1 activity and Mcl-1 protein levels in cancer cells []. This effect was observed even with a BAPTA analog with low affinity for Ca2+.

Q4: What is the molecular formula and weight of BAPTA?

A4: BAPTA has the molecular formula C22H24N2O10 and a molecular weight of 476.42 g/mol.

Q5: Is there spectroscopic data available for BAPTA?

A: While the provided research papers do not contain detailed spectroscopic information on BAPTA itself, studies utilizing fluorinated BAPTA derivatives for 19F NMR measurements to study Ca2+ and Pb2+ concentrations in osteoblastic bone cells are available []. Additionally, photophysical data, including emission lifetimes and quantum yields, have been reported for lanthanide chelates using BAPTA as a ligand [].

Q6: Are there specific formulation strategies for BAPTA?

A6: The research papers primarily utilize BAPTA-AM for intracellular delivery, highlighting the importance of membrane permeability for effective intracellular chelation. Further research is needed to explore additional formulation strategies for optimizing BAPTA delivery and enhancing its applications.

Q7: Can you elaborate on the use of BAPTA in studying calcium signaling pathways?

A: BAPTA, often in its membrane-permeable form BAPTA-AM, is widely employed to investigate the role of Ca2+ in various signaling cascades. By chelating intracellular Ca2+, researchers can dissect the Ca2+ dependency of specific cellular responses to stimuli such as agonists, second messengers, and environmental changes [, , , , , , , , , , , , , , , , , , ].

Q8: How has BAPTA contributed to our understanding of cellular processes like apoptosis and cell differentiation?

A: BAPTA has been instrumental in unraveling the intricate role of Ca2+ signaling in apoptosis and cell differentiation. Studies using BAPTA have demonstrated the importance of cytosolic Ca2+ elevation in apoptosis progression and the potential of modulating this pathway for therapeutic purposes [, , , , , ]. Additionally, BAPTA has helped elucidate the involvement of Ca2+ signaling in the regulation of differentiation-specific protein expression and cell morphology changes during differentiation [].

Q9: What are the limitations of using BAPTA in research?

A9: While BAPTA is a powerful tool, it is crucial to acknowledge its limitations:

- Specificity: Although often described as a specific Ca2+ chelator, BAPTA can bind other metal ions, potentially affecting the interpretation of experimental results [, ]. This emphasizes the importance of considering alternative chelators and experimental controls.

- Cellular Permeability: BAPTA itself may not readily cross cell membranes, necessitating the use of derivatives like BAPTA-AM, which can have their own cellular effects [, ].

- Potential Off-Target Effects: Emerging research suggests that BAPTA may directly interact with certain enzymes, independent of its Ca2+ chelating ability, highlighting the need for cautious interpretation of experimental findings [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)

![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)